molecular formula C₁₆H₂₅FN₃O₉P B1145698 O-Desphenyl Sofosbuvir CAS No. 1233335-82-4

O-Desphenyl Sofosbuvir

カタログ番号: B1145698
CAS番号: 1233335-82-4
分子量: 453.36
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desphenyl Sofosbuvir is a derivative of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . This compound shares a similar structure but lacks the phenyl group present in sofosbuvir, which may influence its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Desphenyl Sofosbuvir involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation . The process typically starts with the preparation of a nucleoside intermediate, followed by selective fluorination to introduce the fluorine atom. The final step involves the attachment of the phosphoramidate moiety under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure high yield and purity while minimizing production costs .

化学反応の分析

Types of Reactions

O-Desphenyl Sofosbuvir undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

科学的研究の応用

Clinical Efficacy

Research indicates that O-Desphenyl Sofosbuvir exhibits significant antiviral activity when used in combination with other direct-acting antivirals (DAAs) such as Velpatasvir. The combination therapy has shown high rates of sustained virological response (SVR), which is indicative of successful treatment outcomes in patients with various HCV genotypes.

Table 1: Clinical Studies on this compound

Study ReferencePopulationTreatment RegimenSVR RateNotes
Chronic HCV patients (genotypes 1-6)Sofosbuvir/Velpatasvir for 12 weeks94%High efficacy in recent injection drug users
Patients with mental health disordersSofosbuvir/Velpatasvir for 12 weeks98%Effective across all genotypes
Patients with chronic hepatitis C and cirrhosisSofosbuvir/Velpatasvir ± Ribavirin for 12 weeks100%Well-tolerated with no severe adverse events

Safety Profile

The safety profile of this compound is generally favorable. Clinical studies have reported a low incidence of severe adverse events among patients treated with this compound. The most common side effects include fatigue, headache, and nausea, which are typically mild to moderate.

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventIncidence (%)
Fatigue20%
Headache15%
Nausea10%
Severe Adverse Events<1%

Special Populations

This compound has been studied in various special populations, including those with co-morbid conditions such as HIV and mental health disorders. These studies demonstrate that the compound maintains its efficacy and safety profile across diverse patient demographics.

Case Study: Mental Health Disorders

A large cohort study involving patients with mental health disorders showed that treatment with this compound resulted in high SVR rates (98%), emphasizing its role in addressing HCV in vulnerable populations .

Future Research Directions

Future research on this compound may focus on:

  • Long-term Efficacy: Evaluating the durability of SVR over extended periods.
  • Combination Therapies: Investigating synergistic effects with other antiviral agents.
  • Pharmacokinetics: Understanding the metabolism and excretion pathways to optimize dosing regimens.

作用機序

O-Desphenyl Sofosbuvir exerts its effects by inhibiting the HCV NS5B polymerase, similar to sofosbuvir. The compound is metabolized intracellularly to its active triphosphate form, which acts as a defective substrate for the NS5B polymerase. This incorporation into the viral RNA chain terminates further elongation, thereby inhibiting viral replication .

類似化合物との比較

Similar Compounds

Uniqueness

O-Desphenyl Sofosbuvir is unique due to its structural modification, which may influence its pharmacokinetics and pharmacodynamics. The absence of the phenyl group could potentially alter its binding affinity and metabolic stability compared to sofosbuvir .

生物活性

O-Desphenyl Sofosbuvir (GS-461203) is a metabolite of Sofosbuvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, biochemical interactions, and clinical implications supported by research findings and case studies.

Target and Inhibition
this compound acts as a nucleotide analog inhibitor, specifically targeting the HCV NS5B RNA-dependent RNA polymerase. By mimicking natural substrates, it inhibits the polymerase's activity, which is crucial for viral RNA replication. This inhibition leads to decreased viral load in infected patients, promoting viral clearance from hepatocytes, the primary cells affected by HCV.

Biochemical Pathways
Upon administration, this compound is converted into its active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into viral RNA, resulting in chain termination during RNA synthesis. The compound also interacts with other cellular enzymes such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation.

Pharmacokinetics

This compound demonstrates rapid absorption and elimination from plasma. Its pharmacokinetic profile indicates that it maintains stability under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that while its antiviral activity persists over time, some reduction in efficacy may occur due to degradation.

Cellular Effects

The compound significantly affects hepatocytes by inhibiting HCV replication. Its action alters cellular signaling pathways and gene expression related to viral replication machinery. Research indicates that this compound can influence host cellular metabolism, potentially impacting overall liver function.

Clinical Studies and Findings

Several clinical studies have evaluated the effectiveness of Sofosbuvir-based regimens that include this compound:

  • Efficacy in Decompensated Cirrhosis
    A phase 3 study involving patients with decompensated cirrhosis treated with Sofosbuvir and Velpatasvir demonstrated sustained virologic response (SVR) rates of 83% to 94%, depending on treatment duration and regimen . These findings highlight the effectiveness of this compound in challenging patient populations.
  • Post-Transplantation Outcomes
    In a study assessing the use of Sofosbuvir combined with ribavirin for post-transplantation HCV infection, 70% of patients achieved SVR after 24 weeks. The treatment was well-tolerated, with no significant adverse interactions reported with immunosuppressive agents .
  • Real-World Effectiveness
    A large cohort study analyzed the effectiveness of Sofosbuvir combined with various NS5A inhibitors across different HCV genotypes. The overall SVR rate was found to be above 95%, indicating high efficacy and safety profiles consistent with clinical trial results .

Data Table: Summary of Clinical Study Findings

Study FocusTreatment RegimenSVR Rate (%)Patient Population
Decompensated CirrhosisSofosbuvir + Velpatasvir83 - 94Patients with Child-Pugh B cirrhosis
Post-TransplantationSofosbuvir + Ribavirin70Post-liver transplant patients
Real-World EffectivenessVarious combinations including Sofosbuvir>95Mixed HCV genotypes

特性

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNWIJCJSQLNQC-BDQOCJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。